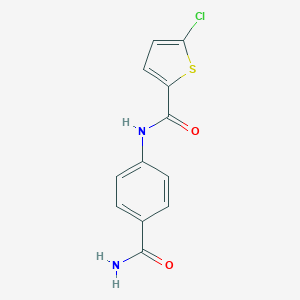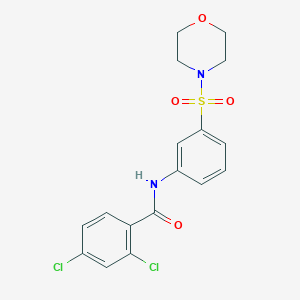![molecular formula C11H7ClF3N3O B213947 (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B213947.png)
(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is an organic compound that features a pyridine ring substituted with a chlorine atom and a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Substitution Reactions:
Coupling with Pyridine Derivative: The final step involves coupling the substituted pyrazole with a chloropyridine derivative using a coupling agent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine and pyrazole rings facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with fluorine substitutions, used in high-performance polymers.
Trimethoxyphenylsilane: A compound with a similar aromatic structure, used in the synthesis of silane-based materials.
Uniqueness
(2-CHLORO-3-PYRIDYL)[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE is unique due to the presence of both a trifluoromethyl group and a chloropyridine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H7ClF3N3O |
|---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6-5-8(11(13,14)15)17-18(6)10(19)7-3-2-4-16-9(7)12/h2-5H,1H3 |
InChI Key |
UKLQYKNOMJVPTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
![N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213880.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)
